S-Carbamidomethylglutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Carbamidomethylglutathione: is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its role in various biochemical processes, particularly in redox reactions and detoxification pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamidomethylglutathione typically involves the reaction of glutathione with iodoacetamide. The reaction is carried out in an aqueous solution at a neutral pH to ensure the stability of the compound. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: S-Carbamidomethylglutathione undergoes various chemical reactions, including:
Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.
Substitution: The carbamidomethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other mild oxidizing agents are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of the thiol form.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
S-Carbamidomethylglutathione has a wide range of applications in scientific research:
Wirkmechanismus
S-Carbamidomethylglutathione exerts its effects primarily through its antioxidant properties. It participates in redox reactions, where it can donate electrons to neutralize reactive oxygen species (ROS). The compound also plays a role in detoxification by conjugating with electrophilic compounds, making them more water-soluble for excretion . The molecular targets include various enzymes involved in redox balance and detoxification pathways .
Vergleich Mit ähnlichen Verbindungen
Glutathione: The parent compound, which has similar antioxidant and detoxification properties.
N-Acetylcysteine: Another thiol-containing compound used for its antioxidant properties.
S-Methylglutathione: A derivative with a methyl group instead of a carbamidomethyl group.
Uniqueness: S-Carbamidomethylglutathione is unique due to the presence of the carbamidomethyl group, which enhances its stability and makes it a valuable tool in studying thiol chemistry and redox biology .
Eigenschaften
CAS-Nummer |
78723-99-6 |
---|---|
Molekularformel |
C12H20N4O7S |
Molekulargewicht |
364.38 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-3-(2-amino-2-oxoethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20N4O7S/c13-6(12(22)23)1-2-9(18)16-7(4-24-5-8(14)17)11(21)15-3-10(19)20/h6-7H,1-5,13H2,(H2,14,17)(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1 |
InChI-Schlüssel |
SUFIKXONQSLMKR-BQBZGAKWSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CSCC(=O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CSCC(=O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.